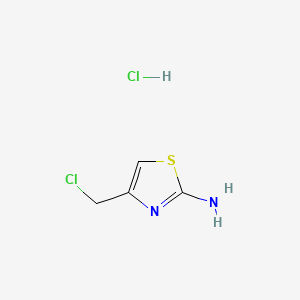

2-Amino-4-(chloromethyl)thiazole hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-4-(chloromethyl)thiazole hydrochloride: is a chemical compound with the molecular formula C4H5ClN2S · HCl and a molecular weight of 185.07 g/mol . It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is often used in various chemical syntheses and has applications in medicinal chemistry due to its unique structural properties.

作用機序

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, suggesting they may interact with multiple targets .

Mode of Action

Thiazole derivatives have been reported to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . This suggests that the compound may interact with its targets in a variety of ways, leading to different biological effects.

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives, it is likely that this compound influences multiple biochemical pathways .

Result of Action

Thiazole derivatives have been reported to exhibit a range of biological activities, suggesting that the compound may have multiple effects at the molecular and cellular levels .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(chloromethyl)thiazole hydrochloride typically involves the reaction of 2-aminothiazole with chloromethylating agents under controlled conditions. One common method includes the use of formaldehyde and hydrochloric acid to introduce the chloromethyl group into the thiazole ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar chloromethylating agents. The process is optimized for yield and purity, often involving purification steps such as recrystallization to obtain the final product in a solid form .

化学反応の分析

Types of Reactions:

Substitution Reactions: The chloromethyl group in 2-Amino-4-(chloromethyl)thiazole hydrochloride can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Major Products:

科学的研究の応用

Chemistry: 2-Amino-4-(chloromethyl)thiazole hydrochloride is used as an intermediate in the synthesis of more complex thiazole derivatives, which are valuable in various chemical research applications .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the development of pharmaceuticals. Thiazole derivatives have shown promise in antimicrobial, antifungal, and anticancer activities .

Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals due to its reactivity and versatility .

類似化合物との比較

2-Amino-5-chlorothiazole hydrochloride: Similar in structure but with the chlorine atom at a different position on the thiazole ring.

2-Amino-4-methylthiazole: Lacks the chloromethyl group, resulting in different reactivity and applications.

Uniqueness: 2-Amino-4-(chloromethyl)thiazole hydrochloride is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for a wide range of chemical modifications. This makes it a valuable intermediate in the synthesis of various biologically active compounds .

生物活性

2-Amino-4-(chloromethyl)thiazole hydrochloride is a thiazole derivative with significant potential in pharmaceutical and agricultural applications. Its unique structure, characterized by an amino group and a chloromethyl moiety, contributes to its diverse biological activities, including antimicrobial, antifungal, antiviral, anticancer, and neuroprotective properties. This article reviews the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C₄H₅ClN₂S·HCl

- Molecular Weight : 185.075 g/mol

- Melting Point : 148-153°C

The thiazole ring structure is critical for its reactivity and biological interactions, making it a valuable scaffold in medicinal chemistry.

Antimicrobial Activity

Thiazole derivatives, including this compound, exhibit notable antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacteria and fungi. For instance:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Moderate activity | |

| Candida albicans | Significant antifungal effects |

Anticancer Activity

Several studies have demonstrated the anticancer potential of thiazole derivatives. For example, a series of 2-amino-thiazoles were synthesized and evaluated for their antiproliferative activity against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung cancer) | 2.01 | |

| HeLa (Cervical cancer) | 1.50 | |

| HT29 (Colon cancer) | 2.01 |

In vivo studies have also shown promising results, with compounds exhibiting tumor growth inhibition in xenograft models.

Neuroprotective Properties

Research indicates that thiazole derivatives may possess neuroprotective effects. The mechanism involves interaction with neurotransmitter systems and potential antioxidant activity, which could be beneficial in neurodegenerative diseases.

The biological activities of this compound are attributed to several mechanisms:

- Interaction with DNA : Some thiazole derivatives induce DNA double-strand breaks by interacting with topoisomerase II, leading to apoptosis in cancer cells.

- Inhibition of COX Enzymes : Certain compounds have shown potent inhibition of COX-2 activity, which is associated with anti-inflammatory effects .

- Antioxidant Activity : The compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress.

Case Studies

- Anticancer Evaluation : A study evaluated the anticancer effects of various substituted thiazoles against multiple cell lines. The results indicated that certain derivatives had IC50 values below 5 µM, demonstrating strong antiproliferative activity .

- Antimicrobial Testing : In another study, the antimicrobial efficacy of this compound was tested against clinical isolates of bacteria and fungi. The compound exhibited significant inhibitory effects comparable to standard antibiotics .

特性

CAS番号 |

60090-58-6 |

|---|---|

分子式 |

C4H6Cl2N2S |

分子量 |

185.07 g/mol |

IUPAC名 |

4-(chloromethyl)-1,3-thiazol-2-amine;hydron;chloride |

InChI |

InChI=1S/C4H5ClN2S.ClH/c5-1-3-2-8-4(6)7-3;/h2H,1H2,(H2,6,7);1H |

InChIキー |

NMAKJOWVEDTHOA-UHFFFAOYSA-N |

SMILES |

C1=C(N=C(S1)N)CCl.Cl |

正規SMILES |

[H+].C1=C(N=C(S1)N)CCl.[Cl-] |

関連するCAS |

59608-97-8 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。